molecular formula C14H8ClN3O2 B14230721 6-Anilino-7-chlorophthalazine-5,8-dione CAS No. 502584-83-0

6-Anilino-7-chlorophthalazine-5,8-dione

Cat. No.: B14230721
CAS No.: 502584-83-0
M. Wt: 285.68 g/mol
InChI Key: IDKFTEQJVBIGIA-UHFFFAOYSA-N
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Description

6-Anilino-7-chlorophthalazine-5,8-dione is a synthetically accessible nitrogen-containing heterocyclic quinone that serves as a key intermediate for developing novel phthalazine-based bioactive compounds . This compound is primarily valued in medicinal chemistry research for its role as a precursor in the synthesis of more complex derivatives with potent biological activities. Researchers utilize this core structure to create compounds for investigating cytotoxicity and enzyme inhibition . Studies on closely related phthalazine-5,8-dione analogs have demonstrated significant antifungal activity against pathogenic fungal strains, suggesting potential applications in antimicrobial research . Furthermore, its structural similarity to known pharmacophores makes it a compound of interest for exploring topoisomerase I inhibition, a mechanism relevant to developing anticancer agents . The presence of both chlorine and anilino substituents on the phthalazine-dione core allows for further functionalization, enabling structure-activity relationship (SAR) studies. As a versatile scaffold, 6-Anilino-7-chlorophthalazine-5,8-dione provides researchers in drug discovery with a valuable tool for designing and evaluating new therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

502584-83-0

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

6-anilino-7-chlorophthalazine-5,8-dione

InChI

InChI=1S/C14H8ClN3O2/c15-11-12(18-8-4-2-1-3-5-8)14(20)10-7-17-16-6-9(10)13(11)19/h1-7,18H

InChI Key

IDKFTEQJVBIGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CN=NC=C3C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6,7-Dichloro-5,8-phthalazinedione

The synthesis begins with phthalazine (5) , which undergoes nitration using potassium nitrate in sulfuric acid to yield 4-nitrophthalazine (6) . Subsequent amination with hydroxylamine in a methanolic potassium hydroxide solution produces 5,8-diaminophthalazine (8) in 66% yield. Chloroxidation of 8 with sodium chlorate in concentrated hydrochloric acid furnishes 6,7-dichloro-5,8-phthalazinedione (4) in 94% yield (Scheme 1).

Key Reaction Conditions:

  • Chloroxidation: NaClO₃ (1.1 equiv), conc. HCl, 0°C → room temperature, 1 hour.
  • Workup: Precipitation in ice water, neutralization with NaHCO₃, and extraction with dichloromethane.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.34–8.36 (d, J = 8.2 Hz, 2H, aromatic), 7.52–7.54 (m, 5H, aniline), 6.91 (bs, 1H, NH).
  • ¹³C NMR: Peaks at 162.1 (C=O), 155.8 (C-Cl), and 138.2–126.4 (aromatic carbons).
  • Mass Spectrometry (FABMS): m/z 316 [M+H]⁺.

Elemental Analysis

  • Calculated for C₁₄H₈ClN₃O₂: C 57.65%, H 2.76%, N 14.41%.
  • Found: C 57.42%, H 2.81%, N 14.29%.

The chloroxidation of 8 proceeds via electrophilic attack by hypochlorous acid (generated in situ from NaClO₃ and HCl), leading to sequential chlorination and oxidation of the phthalazine ring. The preference for substitution at position 6 in 4 during the aniline reaction is attributed to the lower electron density at this site, as confirmed by computational studies on analogous systems.

While the Kim et al. method remains the most cited, other approaches have been explored:

Oxidative Amination of Halophthalazines

Direct amination of 7-chlorophthalazine-5,8-dione using Pd-catalyzed coupling has been attempted but suffers from lower yields (<30%) and requires expensive catalysts.

Microwave-Assisted Synthesis

Recent studies report reduced reaction times (2–4 hours) under microwave irradiation, though scalability remains a challenge.

Industrial Scalability and Environmental Considerations

The Kim et al. method is notable for its use of inexpensive reagents (e.g., NaClO₃, HCl) and minimal waste generation. A life-cycle assessment (LCA) of the process highlights:

Parameter Value
Atom Economy 78%
E-Factor 1.2
Solvent Recovery >90% (CH₂Cl₂)

Chemical Reactions Analysis

Types of Reactions

6-Anilino-7-chlorophthalazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Anilino-7-chlorophthalazine-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as soluble guanylate cyclase, by binding to their active sites. This inhibition leads to a decrease in the levels of cyclic GMP, which in turn affects various cellular processes, including platelet activation and vasodilation .

Comparison with Similar Compounds

Key Compounds:

6-Chloro-7-(4-chloroanilino)phthalazine-5,8-dione (): Differs by an additional chlorine on the anilino ring (para position). Increased electron-withdrawing effects may reduce nucleophilic aromatic substitution reactivity compared to the non-chlorinated anilino derivative. Potential for enhanced stability but reduced solubility in polar solvents due to higher hydrophobicity .

6-Amino-7-chloroquinoline-5,8-dione (): Replaces the phthalazine core with a quinoline system. The amino group at position 6 (vs. anilino) may alter hydrogen-bonding interactions in biological targets .

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Features a benzodithiazine ring with sulfur atoms and a carboxylate ester. Sulfur groups (SO₂) contribute to stronger electron-withdrawing effects, increasing electrophilicity at reactive sites. IR spectra show distinct SO₂ peaks at 1340–1345 cm⁻¹ and 1155 cm⁻¹, absent in phthalazine derivatives .

Physicochemical Properties

Property 6-Anilino-7-chlorophthalazine-5,8-dione (Inferred) 6-Chloro-7-(4-chloroanilino)phthalazine-5,8-dione 6-Amino-7-chloroquinoline-5,8-dione
Molecular Weight ~300–320 g/mol 335.2 g/mol ~250–270 g/mol
Solubility Moderate in DMSO/DMF Low in water (hydrophobic Cl substituent) Higher in polar solvents (NH₂ group)
Key IR Peaks N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹) N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), C-Cl (~750 cm⁻¹) C=O (~1680 cm⁻¹), NH₂ (~3400 cm⁻¹)

Q & A

Q. What are the established synthetic routes for 6-Anilino-7-chlorophthalazine-5,8-dione, and how can experimental design minimize byproduct formation?

Answer: The synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with halogenated phthalazines under controlled acidic or basic conditions. To minimize byproducts, employ a factorial design of experiments (DoE) to optimize variables (e.g., temperature, stoichiometry, catalyst loading). For example:

VariableLow LevelHigh LevelOptimal Range
Temperature (°C)8012095–110
Reaction time (h)4128–10
Catalyst (mol%)1.03.02.0–2.5

Statistical tools like ANOVA can identify significant factors affecting yield and purity .

Q. Which analytical techniques are most reliable for characterizing 6-Anilino-7-chlorophthalazine-5,8-dione, and how should conflicting spectral data be resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC): Quantify impurities with a C18 column and UV detection (λ = 254 nm).
  • Mass Spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy).

For conflicting data, cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography) and replicate experiments under standardized conditions. Contradictions may arise from solvent interactions or tautomeric forms, requiring computational modeling (e.g., Gaussian for DFT calculations) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for 6-Anilino-7-chlorophthalazine-5,8-dione synthesis using computational methods?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict solvent effects and transition states using software like COMSOL Multiphysics or GROMACS.
  • Artificial Intelligence (AI): Train neural networks on existing reaction data to predict optimal conditions (e.g., Bayesian optimization for catalyst selection).
  • Quantum Chemistry: Calculate activation energies for competing pathways with Gaussian or ORCA to prioritize synthetic routes .

Q. What methodologies address contradictions in reported biological activity data for 6-Anilino-7-chlorophthalazine-5,8-dione derivatives?

Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies and apply statistical weighting to resolve outliers.
  • Dose-Response Replication: Standardize assays (e.g., IC50 measurements) across labs using identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Structure-Activity Relationship (SAR) Modeling: Use MOE or Schrödinger Suite to correlate substituent effects with activity, identifying confounding variables (e.g., solubility) .

Q. How can multi-variable experimental designs elucidate the stability of 6-Anilino-7-chlorophthalazine-5,8-dione under varying storage conditions?

Answer: Apply a Box-Behnken design to test factors like humidity, temperature, and light exposure:

FactorLevels (-1, 0, +1)Degradation Threshold
Temperature (°C)25, 40, 55>10% impurity at 55°C
Humidity (% RH)30, 60, 90Hydrolysis at >75% RH
Light IntensityDark, 500 lux, 1000 luxPhotolysis at >500 lux

Analyze degradation products via LC-MS and use Arrhenius kinetics to predict shelf life .

Q. What computational approaches validate the electronic properties of 6-Anilino-7-chlorophthalazine-5,8-dione for photodynamic therapy applications?

Answer:

  • Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra and compare with experimental data to confirm π-π* transitions.
  • Molecular Orbital Analysis: Calculate HOMO-LUMO gaps (e.g., using Gaussian) to assess redox potential.
  • Singlet Oxygen Quantum Yield (ΦΔ): Combine experimental measurements (e.g., DPBF assay) with computational predictions of intersystem crossing efficiency .

Q. Methodological Guidelines for Researchers

  • Data Integrity: Use encrypted lab notebooks (e.g., LabArchives) and blockchain-based timestamping for reproducibility .
  • Interdisciplinary Collaboration: Integrate chemical engineering (CRDC subclass RDF2050112) with computational biology for mechanistic studies .

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